molecular formula C11H17NO2 B2902063 4-[(furan-2-ylmethyl)amino]cyclohexan-1-ol CAS No. 1019572-74-7

4-[(furan-2-ylmethyl)amino]cyclohexan-1-ol

Cat. No.: B2902063
CAS No.: 1019572-74-7
M. Wt: 195.262
InChI Key: VWECKCHYHZMCFQ-UHFFFAOYSA-N
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Description

4-[(furan-2-ylmethyl)amino]cyclohexan-1-ol is an organic compound that features a furan ring attached to a cyclohexanol structure via a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(furan-2-ylmethyl)amino]cyclohexan-1-ol typically involves the reaction of furan-2-carbaldehyde with cyclohexanone in the presence of a suitable amine, such as methylamine. The reaction conditions often include a solvent like ethanol and a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(furan-2-ylmethyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and various substituted furan derivatives.

Scientific Research Applications

4-[(furan-2-ylmethyl)amino]cyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(furan-2-ylmethyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[Furan-2-yl(phenyl)methyl]amino}cyclohexan-1-ol
  • 4-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(furan-2-ylmethylamino)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-10-5-3-9(4-6-10)12-8-11-2-1-7-14-11/h1-2,7,9-10,12-13H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWECKCHYHZMCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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